molecular formula C8H5BrO3 B1281529 6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde CAS No. 72744-55-9

6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde

Cat. No.: B1281529
CAS No.: 72744-55-9
M. Wt: 229.03 g/mol
InChI Key: GSUMLIBYYGBVMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde is a useful research compound. Its molecular formula is C8H5BrO3 and its molecular weight is 229.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Luminescence Properties and Chemosensor Systems

6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde and its derivatives demonstrate notable spectral luminescence properties. These compounds exhibit tautomeric equilibrium between benzoid and quinoid forms, which is influenced by complexing with cations of alkali and alkaline earth metals. This results in significant changes in absorption and fluorescence spectra, indicating potential applications in chemosensor systems with intramolecular charge transfer (Dubonosov et al., 2009).

Synthesis of Aldehydes and Ketones

The compound can be utilized in the synthesis of aldehydes or ketones, starting from the corresponding amines via transaminations. This method yields high efficiency with applications spanning a wide range of synthesis processes (Calō et al., 1972).

Non-Linear Optical Properties

This compound serves as a precursor in synthesizing novel push-pull benzothiazole derivatives with reverse polarity. These compounds, having unique electron-donor and acceptor groups, exhibit expected non-linear optical properties, making them suitable for potential non-linear optic applications (Hrobárik et al., 2004).

Synthesis of Biaryl Carbaldehydes and Dibenzopyrans

It is also involved in the synthesis of o-biaryl carbaldehydes and ketones, and 6H-dibenzopyrans. This process is facilitated through a Pd/norbornene-catalyzed reaction sequence, indicating its utility in complex organic synthesis and pharmaceutical applications (Motti et al., 2012).

Crystal Structure Analysis

The reaction of this compound with other compounds results in novel structures suitable for crystallographic studies. These studies aid in understanding molecular interactions and structural properties of new compounds (Arderne et al., 2021).

Safety and Hazards

The safety information for 6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly if contact occurs, and wearing protective gloves, clothing, and eye/face protection .

Properties

IUPAC Name

6-bromo-1,3-benzodioxole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO3/c9-6-1-5(3-10)8-7(2-6)11-4-12-8/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUMLIBYYGBVMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC(=CC(=C2O1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10500985
Record name 6-Bromo-2H-1,3-benzodioxole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72744-55-9
Record name 6-Bromo-1,3-benzodioxole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72744-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2H-1,3-benzodioxole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Dimethylformamide, 750 mL, was purged with dry nitrogen gas and 5-bromo-2,3-dihydroxy-benzaldehyde (83 g, 382 mmol) was added. To the solution was added potassium carbonate (158 g, 1.14 mol) followed by diiodomethane (306 g, 1.14 mol). The mixture was warmed to 85° C. for 2.5 hours, and evaporated in vacuo to an oil. The mixture was partitioned between ethyl acetate and water and filtered through celite. The phases were separated, and the organic phase was washed with brine, dried over anhydrous magnesium sulfate, filtered, and evaporated to a small volume causing a solid to precipitate. The solid was filtered, washed with 50:50 hexane/ethyl acetate, and set aside. Three more crops of solid were subsequently isolated in this manner from the filtrate. The solids were combined and dried in vacuo giving a beige solid, 69.45 g, 79.4% yield. NMR spectra and elemental analysis were consistent with the structure.
Quantity
158 g
Type
reactant
Reaction Step One
Quantity
306 g
Type
reactant
Reaction Step Two
Quantity
83 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde
Reactant of Route 3
Reactant of Route 3
6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde
Reactant of Route 4
6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde
Reactant of Route 6
Reactant of Route 6
6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.